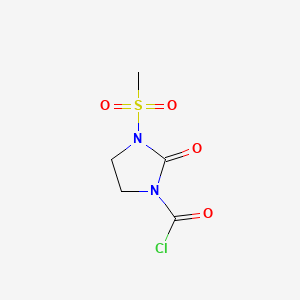
3-乙氧基甲基丙烯醛
描述
Synthesis Analysis
The synthesis of related compounds involves the use of regiospecific ring-opening reactions and the formation of triazole derivatives. For instance, the preparation of a chiral intermediate for Mevinolin and Compactin is achieved through the ring opening of a tetrahydrofuran derivative by dimethylboron bromide . Similarly, triazole compounds are synthesized from reactions involving acetylacetohydrazonate and amines . These methods could potentially be adapted for the synthesis of 3-Ethoxymethacrolein by considering the functional groups and the required regiochemistry.
Molecular Structure Analysis
The molecular structure of compounds related to 3-Ethoxymethacrolein has been characterized using various spectroscopic techniques, including IR, NMR, mass spectrometry, and X-ray crystallography . Additionally, computational methods such as density functional theory (DFT) have been employed to predict and compare the molecular geometry and vibrational frequencies with experimental data . These techniques could be applied to determine the molecular structure of 3-Ethoxymethacrolein and to predict its physical and chemical properties.
Chemical Reactions Analysis
The papers describe the synthesis of compounds that involve reactions with aromatic aldehydes to form Schiff bases . These reactions are typically characterized by the formation of a double bond between a nitrogen atom and a carbon atom, which is a common feature in many organic compounds, including potential derivatives of 3-Ethoxymethacrolein. Understanding these reactions can provide insights into the reactivity and potential applications of 3-Ethoxymethacrolein in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 3-Ethoxymethacrolein, they do provide information on related compounds. For example, the nonlinear optical properties of triazole derivatives have been theoretically predicted to be greater than those of urea . Additionally, DFT calculations have been used to assess molecular electrostatic potentials and frontier molecular orbitals . These computational studies can be indicative of the reactivity and stability of a compound, which are important factors in the analysis of 3-Ethoxymethacrolein's properties.
科学研究应用
α,β-不饱和烯醇醛的合成
3-乙氧基甲基丙烯醛 (1) 用于合成 α,β-不饱和烯醇醛。侯等人(2004 年)描述了一种新方法,该方法采用烯醇醚和由三聚氰酸氯和 DMF 衍生的 Vilsmeier-Haack 型配合物,有效制备了 3-乙氧基甲基丙烯醛 (Hou, Chong-si Sun, W. Sie, Jing‐Yu Jian, & Yun-Kung. Hsu, 2004).
大气化学研究
在 атмосфер化学中,甲基丙烯醛(一种与 3-乙氧基甲基丙烯醛密切相关的化合物)因其反应性而受到研究。邢等人(2017 年)探索了在各种条件下羟基自由基引发的甲基丙烯醛氧化,提供了对其反应机理和水蒸气影响的见解 (Xing, Huan Li, Liubin Huang, Huihui Wu, Hengqing Shen, & Zhongming Chen, 2017).
有机合成中的区域选择性保护和衍生化
3-乙氧基甲基丙烯醛在吲唑的区域选择性保护和衍生化中发挥作用。罗等人(2006 年)证明了使用 2-(三甲基甲硅烷基)乙氧甲基 (SEM) 基团对吲唑的 N-2 进行区域选择性保护,表明此类官能团在合成有机化学中的重要性 (Guanglin Luo, Ling Chen, & G. Dubowchik, 2006).
醇的酶促拆分
在醇的酶促拆分领域,已发现 1-乙氧基乙烯基酯等化合物优于传统试剂。北田等人(2000 年)强调了这些酯在酶促拆分中的应用,展示了类似乙氧基化合物在生物催化和有机合成中的作用 (Kita, Takebe, Murata, Naka, & Akai, 2000).
聚合和材料科学应用
可能涉及乙氧基甲基丙烯醛类结构的甲基丙烯酸酯聚合物在材料科学中具有重要意义。王等人(1999 年)报道了单甲氧基封端的低聚(环氧乙烷)甲基丙烯酸酯在水性介质中的聚合,这是在先进聚合技术中使用类似化学官能团的一个例子 (Xiaosong Wang, S. Lascelles, R. A. Jackson, & S. Armes, 1999).
安全和危害
3-Ethoxymethacrolein is classified as harmful if swallowed, harmful in contact with skin, harmful if inhaled, and is a flammable liquid and vapor . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
属性
IUPAC Name |
(E)-3-ethoxy-2-methylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-8-5-6(2)4-7/h4-5H,3H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOAHVPFGIYCEU-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxymethacrolein | |
CAS RN |
42588-57-8 | |
| Record name | 3-Ethoxy-2-methylacrylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042588578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ethoxy-2-methylacrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What innovative synthetic approach is described for producing 3-Ethoxymethacrolein, and what advantages does it offer?
A: A novel method utilizes Cyanuric Chloride and N,N-Dimethylformamide to directly formulate enol ethers into α,β-unsaturated enol aldehydes. This method proves particularly effective for synthesizing 3-Ethoxymethacrolein (1) and 5-formyl-3,4-dihydro-2H-pyran (5). [] The use of readily available reagents and the straightforward reaction procedure makes this approach potentially advantageous for various chemical applications.
Q2: How is 3-Ethoxymethacrolein utilized in the context of synthesizing quinolines, and what makes this approach unique?
A: 3-Ethoxymethacrolein serves as a crucial masked malondialdehyde derivative in a modified Friedlaender quinoline synthesis. [] This approach involves the reaction of ortho-lithiated N-t-Boc-anilines or N-pivaloylanilines with 3-Ethoxymethacrolein, followed by acid-induced cyclization to yield the desired quinoline derivatives. This modified method offers a new route to quinolines, expanding the synthetic toolbox for these valuable heterocyclic compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















